3-Carbethoxy-6-carbomethoxycoumarin

Description

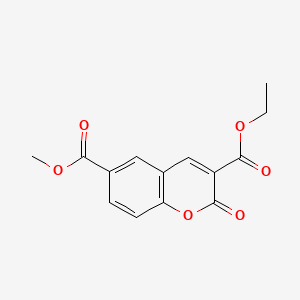

3-Carbethoxy-6-carbomethoxycoumarin is a synthetic coumarin derivative characterized by two ester functionalities: an ethoxycarbonyl (carbethoxy) group at position 3 and a methoxycarbonyl (carbomethoxy) group at position 6. Its molecular formula is C₁₄H₁₂O₇ (calculated molecular weight: 292.24 g/mol).

Properties

CAS No. |

6469-00-7 |

|---|---|

Molecular Formula |

C14H12O6 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

3-O-ethyl 6-O-methyl 2-oxochromene-3,6-dicarboxylate |

InChI |

InChI=1S/C14H12O6/c1-3-19-13(16)10-7-9-6-8(12(15)18-2)4-5-11(9)20-14(10)17/h4-7H,3H2,1-2H3 |

InChI Key |

MKPQNROCYRZWNM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)OC)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Carbethoxy-6-carboxycoumarin

- Substituents : 3-ethoxycarbonyl, 6-carboxy.

- Molecular Formula : C₁₃H₁₀O₆ (MW: 262.21 g/mol).

- Key Differences : The carboxylic acid group at position 6 increases polarity compared to the carbomethoxy group in the target compound. This enhances solubility in aqueous media but reduces lipophilicity (logP ~1.2 vs. ~2.5 for the carbomethoxy analog). The acid group also allows for ionic interactions, making it suitable for coordination chemistry or pH-sensitive applications .

6,7-Diethoxy-4-methylcoumarin

- Substituents : 6,7-diethoxy, 4-methyl.

- Molecular Formula : C₁₄H₁₆O₄ (MW: 248.27 g/mol).

- Key Differences: The ethoxy groups at positions 6 and 7 contribute to higher volatility and lower melting points (~90–95°C) compared to ester-substituted coumarins. Safety data indicate stringent handling requirements for eye and skin protection due to irritancy risks .

4-Hydroxy-6-Methylcoumarin

- Substituents : 4-hydroxy, 6-methyl.

- Molecular Formula : C₁₀H₈O₃ (MW: 176.17 g/mol).

- Key Differences : The hydroxyl group at position 4 enables hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility ~2.1 mg/mL). This contrasts with the ester-dominated solubility profile of the target compound. The methyl group at position 6 provides mild hydrophobicity, balancing its physicochemical properties for use in dye synthesis and as a UV absorber .

6-Methoxy-7-Hydroxycoumarin

- Substituents : 6-methoxy, 7-hydroxy.

- Molecular Formula : C₁₀H₈O₄ (MW: 192.17 g/mol).

- Key Differences : The methoxy and hydroxyl groups create a push-pull electronic effect, enhancing fluorescence quantum yield (Φ ~0.45). Pharmacological studies highlight its moderate druglikeness (LogP ~1.8) and ADMET profiles, whereas the target compound’s ester groups may improve metabolic stability but reduce aqueous solubility, limiting bioavailability .

Data Table: Comparative Analysis

Key Research Findings

Electronic Effects : The electron-withdrawing ester groups in this compound redshift its UV-Vis absorption maximum (~350 nm) compared to hydroxyl- or methoxy-substituted analogs (~320 nm) .

Solubility Trends : Carbomethoxy substitution reduces aqueous solubility (<0.5 mg/mL) compared to 4-hydroxy-6-methylcoumarin (~2.1 mg/mL) but enhances compatibility with organic solvents like dichloromethane .

Safety Profile : Ester-substituted coumarins generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to diethoxy derivatives, which require rigorous safety protocols due to irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.